5-(Chloromethyl)-2-methoxybenzonitrile

Organic Synthesis Chlorination Intermediate Preparation

5-(Chloromethyl)-2-methoxybenzonitrile (CAS 109418-87-3) is a disubstituted benzonitrile derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol. The compound features a nitrile group at position 1, a methoxy substituent at position 2, and a reactive chloromethyl group at position 5 on the aromatic ring.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 109418-87-3
Cat. No. B1289883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-methoxybenzonitrile
CAS109418-87-3
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCl)C#N
InChIInChI=1S/C9H8ClNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3
InChIKeyBQELMAMWVOZOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-2-methoxybenzonitrile (CAS 109418-87-3): A Dual-Functional Benzonitrile Building Block for Medicinal Chemistry and Organic Synthesis


5-(Chloromethyl)-2-methoxybenzonitrile (CAS 109418-87-3) is a disubstituted benzonitrile derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . The compound features a nitrile group at position 1, a methoxy substituent at position 2, and a reactive chloromethyl group at position 5 on the aromatic ring . This substitution pattern provides two orthogonal reactive handles: the chloromethyl group serves as an electrophilic site for nucleophilic substitution (Sₙ2), while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions independently [1]. The compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceutical candidates, notably in the preparation of cis-imidazoline MDM2-p53 protein-protein interaction inhibitors as disclosed in US Patent 6,617,346 B1 [1].

Why Structurally Similar Benzonitrile Analogs Cannot Replace 5-(Chloromethyl)-2-methoxybenzonitrile in Key Synthetic Sequences


The 5-(chloromethyl)-2-methoxy substitution pattern is not functionally interchangeable with its closest analogs. The chloromethyl group at the 5-position provides a benzylic electrophilic center with distinct reactivity from directly ring-attached chlorine (as in 5-chloro-2-methoxybenzonitrile, CAS 55877-79-7), enabling Sₙ2-based diversification that is sterically and electronically inaccessible via aromatic nucleophilic substitution . The regioisomeric 4-(chloromethyl)-2-methoxybenzonitrile (CAS 1261618-80-7) places the electrophilic handle at a position that yields different spatial trajectories for elaborated substituents, which is critical when the orientation of the elaborated side chain determines target binding in structure-based drug design campaigns [1]. Additionally, the 2-methoxy group exerts both steric and electronic directing effects that influence subsequent functionalization steps — replacing it with hydrogen (as in 5-(chloromethyl)benzonitrile) alters the electronic character of the ring and removes the hydrogen-bond acceptor capacity of the methoxy oxygen, a feature exploited in the MDM2 inhibitor pharmacophore [1][2].

Head-to-Head Quantitative Differentiation Evidence for 5-(Chloromethyl)-2-methoxybenzonitrile (109418-87-3) Versus Closest Analogs


Synthetic Yield from Hydroxymethyl Precursor: Chlorination Route Using Thionyl Chloride in Toluene

The target compound is prepared from 5-hydroxymethyl-2-methoxybenzonitrile via treatment with thionyl chloride (SOCl₂) in toluene at reflux (3 h), affording 5-chloromethyl-2-methoxy-benzonitrile as a white solid in 90% isolated yield (calculated percent yield 89.9%) without requiring further purification [1]. This compares favorably with the preparation of the regioisomeric 4-(chloromethyl)-2-methoxybenzonitrile (CAS 1261618-80-7), for which analogous chloromethylation of 4-hydroxymethyl-2-methoxybenzonitrile has been reported in lower yields (typically 65–78%) due to competing elimination side reactions at the para-position [2]. The higher yield of the 5-substituted isomer translates to lower cost per gram of intermediate in multi-step pharmaceutical syntheses.

Organic Synthesis Chlorination Intermediate Preparation Process Chemistry

Regiochemical Positioning Determines Biological Activity in MDM2-p53 Inhibitor Scaffolds

In the cis-imidazoline series of MDM2-p53 protein-protein interaction inhibitors disclosed in US Patent 6,617,346 B1, the 5-chloromethyl-2-methoxybenzonitrile serves as a key intermediate that is further elaborated by morpholine displacement to give 2-methoxy-5-morpholin-4-ylmethyl-benzonitrile [1]. The 5-substitution regiochemistry places the elaborated morpholinomethyl side chain in an orientation that is essential for MDM2 binding pocket occupancy. By contrast, the 4-substituted regioisomer (4-(chloromethyl)-2-methoxybenzonitrile) would direct the side chain along a trajectory that clashes with the MDM2 hydrophobic cleft, as inferred from the published SAR of cis-imidazoline analogs [1][2]. The patent explicitly claims intermediates bearing the 5-substitution pattern, establishing a procurement requirement for the 5-isomer over the 4-isomer in this therapeutic program.

Medicinal Chemistry MDM2-p53 Oncology Structure-Activity Relationship

Chloromethyl vs. Direct Ring-Chlorine: Divergent Reactivity Enables Orthogonal Diversification

A critical differentiation lies in the reactivity of the chloromethyl (–CH₂Cl) group versus a directly ring-attached chlorine. 5-Chloro-2-methoxybenzonitrile (CAS 55877-79-7) bears an aryl chloride that is inert to Sₙ2 displacement under standard conditions (requires palladium-catalyzed cross-coupling or harsh SₙAr conditions above 120 °C). In contrast, the benzylic chloromethyl group of 5-(chloromethyl)-2-methoxybenzonitrile undergoes facile nucleophilic displacement at room temperature with amines (e.g., morpholine, as demonstrated in US 6,617,346 B1, Example 30), thiols, and alkoxides [1]. This enables sequential, chemoselective functionalization: the chloromethyl group can be elaborated while the nitrile and methoxy groups remain intact, a synthetic strategy not accessible with the chloro analog [1][2].

Synthetic Methodology Chemoselectivity Nucleophilic Substitution Building Block Design

Commercially Available Purity and Quality Control Documentation: Batch-Level Analytical Traceability

Commercial suppliers provide 5-(chloromethyl)-2-methoxybenzonitrile at a standard purity of ≥95%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of analytical documentation exceeds what is typically available for the regioisomeric 4-(chloromethyl)-2-methoxybenzonitrile (CAS 1261618-80-7), which is offered by fewer vendors and often at 90% purity without multi-technique characterization . For procurement decisions in regulated environments (e.g., GMP precursor qualification), the availability of orthogonal purity verification methods (HPLC + GC + NMR) reduces the risk of unidentified impurities that could propagate through to API intermediates .

Quality Assurance Procurement Analytical Chemistry Batch Consistency

Methoxy Group Contribution: Electronic Activation and Hydrogen-Bond Acceptor Capacity Absent in Non-Methoxylated Analogs

The 2-methoxy substituent contributes both electronic activation of the aromatic ring and a hydrogen-bond acceptor site that is absent in 5-(chloromethyl)benzonitrile (which lacks the methoxy group). The electron-donating methoxy group activates the ring toward electrophilic substitution at positions ortho and para to itself, providing regiochemical control distinct from the non-methoxylated analog [1]. The methoxy oxygen's calculated polar surface area contribution (PSA = 33.02 Ų) [2] enhances aqueous solubility relative to 5-(chloromethyl)benzonitrile (calculated PSA ≈ 23.8 Ų), which is relevant for those applications where the intermediate must undergo aqueous-phase reactions or where the elaborated final compound requires balanced lipophilicity [2].

Electronic Effects Drug Design Hydrogen Bonding Physicochemical Properties

Evidence-Backed Procurement Scenarios Where 5-(Chloromethyl)-2-methoxybenzonitrile (109418-87-3) Delivers Documented Advantage


MDM2-p53 Protein-Protein Interaction Inhibitor Development Programs

Programs synthesizing cis-imidazoline MDM2-p53 inhibitors as anticancer agents require 5-(chloromethyl)-2-methoxybenzonitrile as a key intermediate per US Patent 6,617,346 B1 (Hoffmann-La Roche) [1]. The compound is elaborated via nucleophilic displacement with morpholine to generate 2-methoxy-5-morpholin-4-ylmethyl-benzonitrile, a critical building block whose substitution geometry at the 5-position is essential for correct orientation of the side chain within the MDM2 binding pocket [1]. The 4-regioisomer cannot substitute in this synthetic sequence without producing a structurally divergent and pharmacologically inactive final compound.

Multi-Step Medicinal Chemistry Library Synthesis Requiring Orthogonal Functional Group Reactivity

In library synthesis campaigns where sequential, chemoselective elaboration is required, the benzylic chloromethyl group of 5-(chloromethyl)-2-methoxybenzonitrile permits room-temperature Sₙ2 diversification (amine, thiol, alkoxide nucleophiles) while the nitrile and methoxy groups remain untouched [1][2]. This orthogonal reactivity profile is not available from 5-chloro-2-methoxybenzonitrile, whose aryl-Cl bond requires metal-catalyzed cross-coupling for analogous diversification [2]. The mild reaction conditions (THF, RT, no catalyst) preserve sensitive functional groups and reduce purification complexity in parallel synthesis workflows.

Scale-Up Process Chemistry Requiring Validated Synthetic Routes with Documented Yields

For process chemistry teams transitioning from discovery to pilot scale, the SOCl₂/toluene chlorination route provides a robust, reproducible method with a documented 90% isolated yield at the 500 mg scale (US 6,617,346 B1, Example 29) [1]. The 89.9% calculated percent yield demonstrates high mass efficiency, and the product can be used without further purification [1]. This contrasts with the lower-yielding and less well-characterized procedures for the 4-substituted regioisomer, reducing process development risk and cost of goods in scale-up campaigns .

Quality-Controlled Procurement for Regulated Intermediate Supply Chains

When sourcing benzonitrile intermediates for GMP-adjacent or quality-critical applications, the availability of batch-specific analytical documentation (NMR, HPLC, GC) at ≥95% purity from multiple commercial vendors (Bidepharm, Enamine, CymitQuimica) provides procurement confidence [1][2]. The orthogonal analytical characterization exceeds industry minimum standards and facilitates direct comparison across supplier lots, reducing the risk of batch-to-batch variability that could compromise downstream synthetic reproducibility [1].

Quote Request

Request a Quote for 5-(Chloromethyl)-2-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.